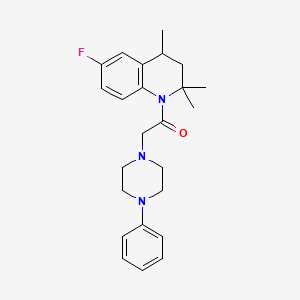![molecular formula C25H22ClN5O2 B11184948 7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11184948.png)
7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. The process may include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3-chlorophenyl and 6-ethoxy-4-methyl groups through nucleophilic substitution or electrophilic aromatic substitution.
Amination: Coupling of the amino group to the quinazoline core using reagents like amines or ammonia under controlled conditions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can occur at the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and material science.
Biology
Research explores its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound is investigated for its therapeutic potential in treating various diseases, particularly due to its quinazoline core, which is known for its pharmacological activities.
Industry
In the industrial sector, the compound may be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of “7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are known for their anticancer properties.
Chlorophenyl derivatives: Compounds with similar chlorophenyl groups, which may exhibit comparable biological activities.
Uniqueness
The unique combination of the quinazoline core with the 3-chlorophenyl and 6-ethoxy-4-methyl groups may confer distinct biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H22ClN5O2 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H22ClN5O2/c1-3-33-18-7-8-21-19(12-18)14(2)28-25(29-21)31-24-27-13-20-22(30-24)10-16(11-23(20)32)15-5-4-6-17(26)9-15/h4-9,12-13,16H,3,10-11H2,1-2H3,(H,27,28,29,30,31) |
InChI Key |
DETUEHGPLCAVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11184866.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11184880.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate](/img/structure/B11184902.png)
![6-methyl-2-[(4-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one](/img/structure/B11184908.png)
![ethyl 2-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11184910.png)
![ethyl 4-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B11184913.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B11184914.png)
![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B11184921.png)
![N-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11184927.png)
![10-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B11184929.png)

![ethyl 2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B11184937.png)


